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Compound of Interest

Compound Name:
(1-(2,2-difluoroethyl)-1H-pyrazol-4-

yl)methanamine

CAS No.: 1342868-63-6

Cat. No.: B1468018

Get Quote

Difluoroethyl-Methyl-Aminopyrazole Scaffolds in
Medicinal Chemistry
Executive Summary
The molecular formula C6H9F2N3 represents a specific class of fluorinated heterocyclic

building blocks, most notably 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine and its

regioisomers. These compounds are critical intermediates in the synthesis of kinase inhibitors,

agrochemicals (SDHI fungicides), and GPCR modulators.

This guide provides a technical breakdown of the physicochemical properties, synthetic

pathways, and analytical characterization of the C6H9F2N3 scaffold. It is designed for

medicinal chemists utilizing fragment-based drug discovery (FBDD) strategies where the

difluoroethyl moiety serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl

groups.

Chemical Identity & Molecular Weight Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1468018#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1468018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.1. Fundamental Constants
The precise molecular weight is derived from standard atomic weights (IUPAC 2021).

Element Count
Standard Atomic
Weight (Da)

Contribution (Da)

Carbon (C) 6 12.011 72.066

Hydrogen (H) 9 1.008 9.072

Fluorine (F) 2 18.9984 37.9968

Nitrogen (N) 3 14.0067 42.0201

Total MW 161.155 g/mol

Monoisotopic Mass: 161.0768 Da (Important for High-Resolution Mass Spectrometry).

Exact Mass: 161.076805 Da.

2.2. Structural Isomerism
The C6H9F2N3 formula implies a degree of unsaturation (DoU) of 3. This typically corresponds

to a heteroaromatic ring (DoU = 2 for ring + 2 double bonds? No, Pyrazole is 1 ring + 2 pi

bonds = 3 DoU).

Dominant Isomers in Drug Discovery:

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine: The most common building block. The

amine at position 4 is a versatile handle for amide coupling (e.g., to form kinase hinge

binders).

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine: A regioisomer often formed during

cyclization, distinguished by steric environment.

2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Less common, used in imidazole-

based antifungal research.
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The synthesis of the C6H9F2N3 scaffold typically relies on the cyclocondensation of a

hydrazine derivative with a 1,3-dielectrophile. The regioselectivity (3-methyl vs. 5-methyl) is

controlled by solvent polarity and steric bulk.

3.1. Primary Route: Cyclization of Difluoroethylhydrazine
This route ensures the fluorine atoms are pre-installed, avoiding late-stage fluorination which

can be harsh and non-selective.

Reagents:

Precursor A: (2,2-difluoroethyl)hydrazine (CAS: 1174322-92-3).

Precursor B: 2-(ethoxymethylene)propanedinitrile (for aminocyanopyrazoles) or similar 1,3-

dicarbonyl equivalents.
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Figure 1: Divergent synthesis of pyrazole isomers from hydrazine precursors.[1] Regiocontrol is

achieved via reaction conditions.

Analytical Characterization Protocols
To validate the identity of C6H9F2N3, researchers must distinguish between regioisomers

using NMR and HRMS.

4.1. Nuclear Magnetic Resonance (NMR)
The difluoroethyl group (-CH2-CHF2) provides a distinct signature.

1H NMR (DMSO-d6, 400 MHz):
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6.0 - 6.4 ppm: Triplet of triplets (

,

Hz,

Hz). This is the terminal proton on the CHF2 group. The large coupling constant is
diagnostic of geminal fluorines.

4.2 - 4.5 ppm: Multiplet (td). The methylene protons (-CH2-) adjacent to the ring nitrogen.

2.1 ppm: Singlet. Methyl group (-CH3) attached to the pyrazole ring.[2]

3.5 - 5.0 ppm: Broad singlet (exchangeable with D2O). The primary amine (-NH2).

19F NMR:

-120 to -125 ppm: Doublet or multiplet. Confirms the presence of the difluoromethyl
moiety.[2][3][4]

4.2. Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI+).

Observed Ion: [M+H]+ = 162.16 m/z.

Fragmentation Pattern:

Loss of HF (-20 Da) is common in difluoro-compounds.

Loss of the difluoroethyl chain (-65 Da) generates the bare aminopyrazole ion.

Applications in Drug Discovery
The C6H9F2N3 scaffold is utilized to modulate the physicochemical properties of drug

candidates.

5.1. The "Fluorine Effect"
Replacing a standard ethyl group with a 2,2-difluoroethyl group alters the molecule in three key

ways:
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Lipophilicity (LogD): Fluorine lowers the basicity of nearby amines (via inductive electron

withdrawal), often improving membrane permeability.

Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic

oxidation at the ethyl position (a common "soft spot" for CYP450 enzymes).

Conformation: The gauche effect of fluorine can lock the side chain into a specific

conformation, potentially improving binding affinity to the target protein.

5.2. Bioisosteric Mapping
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Figure 2: Bioisosteric relationship of the difluoroethyl group in lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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